(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine
Brand Name: Vulcanchem
CAS No.: 1018527-36-0
VCID: VC2907126
InChI: InChI=1S/C13H18FN3O/c14-12-3-1-11(2-4-12)13(18)17-9-7-16(6-5-15)8-10-17/h1-4H,5-10,15H2
SMILES: C1CN(CCN1CCN)C(=O)C2=CC=C(C=C2)F
Molecular Formula: C13H18FN3O
Molecular Weight: 251.3 g/mol

(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine

CAS No.: 1018527-36-0

Cat. No.: VC2907126

Molecular Formula: C13H18FN3O

Molecular Weight: 251.3 g/mol

* For research use only. Not for human or veterinary use.

(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine - 1018527-36-0

Specification

CAS No. 1018527-36-0
Molecular Formula C13H18FN3O
Molecular Weight 251.3 g/mol
IUPAC Name [4-(2-aminoethyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Standard InChI InChI=1S/C13H18FN3O/c14-12-3-1-11(2-4-12)13(18)17-9-7-16(6-5-15)8-10-17/h1-4H,5-10,15H2
Standard InChI Key RXALBCGFROMJDZ-UHFFFAOYSA-N
SMILES C1CN(CCN1CCN)C(=O)C2=CC=C(C=C2)F
Canonical SMILES C1CN(CCN1CCN)C(=O)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structure

(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine is characterized by a molecular formula of C13H18FN3O and a molecular weight of 251.30 g/mol . The compound is also known by its IUPAC name [4-(2-aminoethyl)piperazin-1-yl]-(4-fluorophenyl)methanone and is registered with CAS number 1018527-36-0 .

The structural composition of this compound includes three key elements:

  • A six-membered piperazine ring containing two nitrogen atoms

  • A 4-fluorobenzoyl group that enhances lipophilicity and stability

  • An ethylamine moiety that contributes to its pharmacological properties

This chemical structure provides the compound with distinctive physical and chemical properties that influence its behavior in biological systems. The presence of the fluorine atom particularly influences its stability and interaction capabilities with biological targets.

Chemical Identifiers

PropertyValue
Molecular FormulaC13H18FN3O
Molecular Weight251.30 g/mol
CAS Number1018527-36-0
IUPAC Name[4-(2-aminoethyl)piperazin-1-yl]-(4-fluorophenyl)methanone
InChIInChI=1S/C13H18FN3O/c14-12-3-1-11(2-4-12)13(18)17-9-7-16(6-5-15)8-10-17/h1-4H,5-10,15H2
InChI KeyRXALBCGFROMJDZ-UHFFFAOYSA-N
Canonical SMILESC1CN(CCN1CCN)C(=O)C2=CC=C(C=C2)F

Table 1: Chemical identifiers for (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine

Synthesis Methods

The synthesis of (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine typically involves a multi-step process requiring careful control of reaction conditions to ensure high yields and purity. The synthetic pathway generally includes:

Synthetic Routes

The synthesis typically involves three main steps:

  • Formation of the Piperazine Ring: The piperazine core can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

  • Introduction of the 4-Fluorobenzoyl Group: The 4-fluorobenzoyl moiety is attached via acylation reactions using 4-fluorobenzoyl chloride or 4-fluorobenzoic acid derivatives with the piperazine compound.

  • Attachment of the Ethylamine Chain: The ethylamine chain is incorporated through nucleophilic substitution reactions involving ethylamine and the piperazine derivative.

Reaction Conditions

Optimal synthesis requires specific reaction conditions:

  • Controlled temperature and pressure environments

  • Appropriate selection of solvents (typically polar aprotic solvents)

  • Catalysts to enhance reaction rates and selectivity

  • Precise reaction timing to maximize yield and minimize side products

Industrial production methods for this compound often employ continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent product quality and higher throughput.

Biological Activities

Research into (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine has revealed several significant biological activities that suggest potential therapeutic applications.

Antitumor Properties

Studies indicate that compounds containing piperazine moieties, including (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine, exhibit antitumor activity. Research has investigated this compound's ability to target specific cancer cell lines, showing promise in inhibiting tumor growth through modulation of key signaling pathways.

The mechanism of action appears to involve interaction with cellular receptors or enzymes, thereby influencing cell proliferation and apoptosis pathways. Studies on related analogs have shown varying degrees of efficacy against different cancer cell lines:

CompoundIC50 (μM)Cancer Cell Line
Analog A5.2MCF-7
Analog B3.8HeLa
Analog C6.5A549

Table 2: Antitumor activity of selected analogs structurally related to (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies suggest that derivatives of piperazine can effectively combat various microbial strains, making them potential candidates for developing new antimicrobial agents.

Testing against common pathogens has yielded promising results:

PathogenMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Table 3: MIC values for (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine against selected pathogens

Enzyme Inhibitory Effects

Related fluorinated piperazine derivatives have demonstrated inhibitory effects on tyrosinase, an enzyme involved in melanin production . Research has shown that compounds structurally characterized by the 4-fluorobenzylpiperazine fragment can act as competitive tyrosinase inhibitors .

Pharmacological Relevance

Mechanism of Action

The pharmacological activities of (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine stem from its ability to interact with specific molecular targets. The compound's mechanism of action involves:

  • Receptor Binding: The compound may bind to specific cellular receptors, altering their function or signaling pathways.

  • Enzyme Inhibition: Evidence suggests that the compound or its structural analogs can inhibit specific enzymes, particularly tyrosinase in the case of related structures .

  • Cellular Pathway Modulation: The compound appears capable of modulating key cellular pathways involved in cell proliferation, differentiation, and death.

Structure-Activity Relationships

The biological activity of (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine is significantly influenced by its structural components:

  • Fluorine Substituent: The fluorine atom on the benzoyl group enhances the compound's stability, lipophilicity, and binding affinity to target molecules.

  • Piperazine Ring: The piperazine core serves as a versatile scaffold that facilitates interaction with various biological targets and contributes to the compound's pharmacokinetic properties .

  • Ethylamine Chain: This structural component may play a role in the compound's ability to interact with specific receptors or enzymes.

Research Applications

Medicinal Chemistry Applications

(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine serves as a valuable building block in medicinal chemistry for several reasons:

  • Lead Compound Development: The compound provides a scaffold for developing novel therapeutic agents with improved efficacy and safety profiles.

  • Structure-Activity Relationship Studies: Researchers use this compound and its derivatives to understand how structural modifications affect biological activity, guiding the design of optimized drug candidates .

  • Pharmacophore Exploration: The compound contributes to the identification and refinement of pharmacophores - structural features responsible for specific biological activities .

Comparative Analysis with Similar Compounds

Structural Analogs

Several compounds share structural similarities with (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine but differ in specific substituents:

  • (2-[4-(4-Chlorobenzoyl)piperazin-1-YL]ethyl)amine: Features a chlorine atom instead of fluorine.

  • (2-[4-(4-Methylbenzoyl)piperazin-1-YL]ethyl)amine: Contains a methyl group in place of the fluorine atom.

  • [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone: A related compound with demonstrated tyrosinase inhibitory activity .

Distinctive Features

(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine is distinguished from similar compounds by:

  • Fluorine Atom Presence: The fluorine atom significantly influences the compound's chemical and biological properties, enhancing stability, lipophilicity, and target binding.

  • Balanced Lipophilicity: The combination of the piperazine ring, fluorobenzoyl group, and ethylamine chain creates a balanced lipophilic/hydrophilic profile that affects absorption, distribution, metabolism, and excretion properties.

  • Versatile Functionalization Points: The compound's structure provides multiple sites for further chemical modifications, facilitating the creation of derivative libraries for structure-activity relationship studies .

Future Research Directions

Optimization Opportunities

Future research on (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine could focus on:

  • Structure Optimization: Further modification of the basic scaffold to enhance potency, selectivity, and pharmacokinetic properties .

  • Targeted Delivery Systems: Development of formulations that improve the compound's delivery to specific tissues or cell types.

  • Combination Studies: Investigation of potential synergistic effects when combined with other therapeutic agents.

Unexplored Applications

Several potential applications remain to be fully explored:

  • Central Nervous System Effects: Given the structural similarity to some neurologically active compounds, investigation of potential CNS activities could be valuable.

  • Immunomodulatory Properties: Examination of possible effects on immune system function and regulation.

  • Expanded Antimicrobial Spectrum: Testing against a broader range of pathogens, including drug-resistant strains and emerging infectious agents.

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